molecular formula C18H22N2O3 B5954899 trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B5954899
M. Wt: 314.4 g/mol
InChI Key: LOPLYAKRJOOLLI-UHFFFAOYSA-N
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Description

trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid: is a complex organic compound that features both an indole moiety and a cyclohexane ring. The indole structure is a significant heterocyclic system found in many natural products and drugs, known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with acetic anhydride to form indol-1-ylacetyl chloride, which is then reacted with trans-4-aminomethylcyclohexanecarboxylic acid under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in cell growth, apoptosis, and signal transduction .

Properties

IUPAC Name

4-[[(2-indol-1-ylacetyl)amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(12-20-10-9-14-3-1-2-4-16(14)20)19-11-13-5-7-15(8-6-13)18(22)23/h1-4,9-10,13,15H,5-8,11-12H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPLYAKRJOOLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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